molecular formula C9H9N3 B13678085 Quinazolin-5-ylmethanamine

Quinazolin-5-ylmethanamine

Cat. No.: B13678085
M. Wt: 159.19 g/mol
InChI Key: WBZZKVUPFRXJKL-UHFFFAOYSA-N
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Description

Quinazolin-5-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolin-5-ylmethanamine typically involves the construction of the quinazoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to form the quinazoline core. Subsequent reduction of the nitrile group to an amine using hydrogenation or other reducing agents yields this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Quinazolin-5-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of quinazolin-5-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazolin-5-ylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanamine group at the 5-position can lead to different interactions with biological targets compared to other quinazoline derivatives .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

quinazolin-5-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H,4,10H2

InChI Key

WBZZKVUPFRXJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)CN

Origin of Product

United States

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